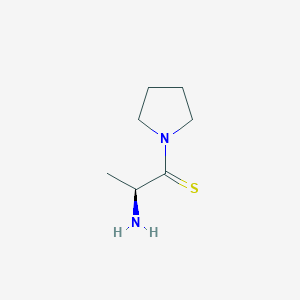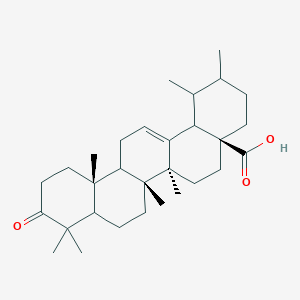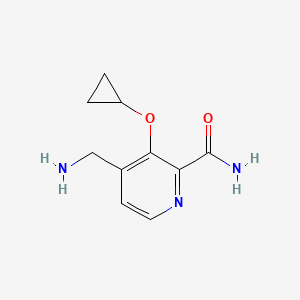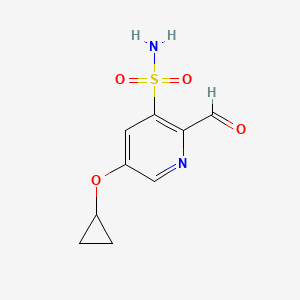
(R)-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves several steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indanol Moiety: The synthesis begins with the preparation of the indanol moiety, which involves the reduction of indanone using a suitable reducing agent such as sodium borohydride.
Cyclobutene Formation: The formation of the cyclobutene ring is achieved through a cyclization reaction, often involving a suitable cyclizing agent under controlled conditions.
Sulfinamide Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of corresponding oxo and imino derivatives.
Reduction: Reduction reactions can be employed to convert the oxo groups back to hydroxy groups or to reduce the cyclobutene ring to a cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyclobutene ring can produce a cyclobutane derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects and for the development of enantioselective catalysts.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the role of chirality in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique structure allows for the exploration of new pharmacophores and the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its complex structure and reactivity make it suitable for the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple chiral centers allows for selective binding to chiral targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfonamide
- (S)-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide
Uniqueness
The uniqueness of ®-N-(2-(((1R,2S)-2-Hydroxy-2,3-dihydro-1H-inden-1-yl)amino)-3,4-dioxocyclobut-1-en-1-yl)-2-methylpropane-2-sulfinamide lies in its specific stereochemistry and the presence of multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C17H20N2O4S/c1-17(2,3)24(23)19-14-13(15(21)16(14)22)18-12-10-7-5-4-6-9(10)8-11(12)20/h4-7,11-12,18-20H,8H2,1-3H3/t11-,12+,24?/m0/s1 |
InChI Key |
RQRVCATXMOQZPV-IGMSCZMFSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)N[C@H]2[C@H](CC3=CC=CC=C23)O |
Canonical SMILES |
CC(C)(C)S(=O)NC1=C(C(=O)C1=O)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14803175.png)
![ethyl 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14803181.png)
![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)



methanone](/img/structure/B14803202.png)
![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)

![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)

![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
